4-Chloro-2-ethyl-5-fluoropyrimidine
Description
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Structure
3D Structure
Properties
IUPAC Name |
4-chloro-2-ethyl-5-fluoropyrimidine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6ClFN2/c1-2-5-9-3-4(8)6(7)10-5/h3H,2H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LHABDPQNNJAAIJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NC=C(C(=N1)Cl)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6ClFN2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10856136 | |
| Record name | 4-Chloro-2-ethyl-5-fluoropyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10856136 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
160.58 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1359701-88-4 | |
| Record name | 4-Chloro-2-ethyl-5-fluoropyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10856136 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Contextualization Within the Chemistry of Halogenated Pyrimidine Heterocycles
Halogenated pyrimidines are a cornerstone of heterocyclic chemistry, serving as versatile building blocks for a vast array of more complex molecules. rsc.orgwikipedia.org The pyrimidine (B1678525) ring, a six-membered aromatic heterocycle with two nitrogen atoms, is a fundamental component of nucleic acids (cytosine, thymine, and uracil), making its derivatives of inherent biological interest. nih.govncert.nic.in The introduction of halogen atoms onto this scaffold dramatically influences its chemical reactivity and physical properties.
The carbon-halogen bond provides a reactive handle for various chemical transformations, most notably nucleophilic aromatic substitution and cross-coupling reactions. acs.org This allows for the strategic introduction of diverse functional groups, enabling the synthesis of large libraries of compounds for screening in drug discovery and materials science. The nature of the halogen atom (F, Cl, Br, I) and its position on the pyrimidine ring dictates the regioselectivity and rate of these reactions, providing chemists with a powerful tool for molecular design.
Significance of Pyrimidine Scaffolds with Chloro, Ethyl, and Fluoro Substitutions for Chemical Research
The specific combination of chloro, ethyl, and fluoro substituents on a pyrimidine (B1678525) scaffold, as seen in 4-Chloro-2-ethyl-5-fluoropyrimidine, imparts a unique set of properties to the molecule.
The Ethyl Group: The ethyl group at the 2-position primarily contributes to the molecule's lipophilicity. In the context of medicinal chemistry, this can be crucial for modulating a compound's solubility, membrane permeability, and metabolic stability. Its presence can also create specific steric interactions within a biological target.
The Fluoro Group: The fluorine atom at the 5-position has a profound impact on the molecule's properties. Due to its high electronegativity and small size, fluorine can alter the acidity of nearby protons, influence metabolic stability by blocking sites of oxidation, and engage in favorable interactions with biological targets. nih.gov The 5-fluoro substituent is a well-known feature in several successful pharmaceuticals, most notably the anticancer drug 5-fluorouracil (B62378). nih.gov
The interplay of these three substituents creates a molecule with a distinct profile of reactivity and potential biological activity. The isomer, 4-Chloro-6-ethyl-5-fluoropyrimidine (B125647), for instance, is a known intermediate in the synthesis of the broad-spectrum antifungal agent Voriconazole (B182144). google.comchemicalbook.com This underscores the potential of this substitution pattern in the development of bioactive compounds.
Overview of Research Trajectories for Substituted Fluoropyrimidines in Chemical Sciences
Foundational Synthetic Routes to Substituted Pyrimidines
The construction of the pyrimidine (B1678525) ring is the initial and crucial phase in the synthesis of complex derivatives. Classical and modern methods, including cyclocondensation and direct synthesis approaches, provide access to a wide array of pyrimidine cores.
Annulation and Cyclocondensation Reactions for Pyrimidine Ring Formation
The Pinner synthesis is a cornerstone in pyrimidine chemistry, traditionally involving the acid- or base-catalyzed condensation of a 1,3-dicarbonyl compound with an amidine. mdpi.comslideshare.netslideshare.net This [3+3] cycloaddition has been modified to incorporate β-keto esters, malonic esters, and β-diketones, broadening its applicability. mdpi.comslideshare.net For instance, the reaction of ethyl acetoacetate (B1235776) with an amidine in the presence of an acid or base catalyst yields a pyrimidine derivative. youtube.com
Modern variations of the Pinner reaction and other cyclocondensation strategies have expanded the synthetic toolkit. These include:
[3+3] Annulation-Oxidation: A sequence between α,β-unsaturated ketones and amidine hydrochlorides can be catalyzed by choline (B1196258) hydroxide. mdpi.com
Domino Michael Addition/Cyclocondensation: This approach reacts substituted thioureas or guanidines with acetylenecarboxylates. mdpi.com
Copper-Catalyzed [3+3] Annulation: Saturated ketones can react with amidines through a cascade of oxidative dehydrogenation, annulation, and oxidative aromatization. organic-chemistry.orgacs.org
[5+1] Annulation: Enamidines can be reacted with N,N-dimethylformamide dialkyl acetals or orthoesters to produce tri- and tetrasubstituted pyrimidines. mdpi.com
Multi-component Reactions: Pseudo five-component reactions involving a methyl aryl ketone, an aromatic aldehyde, and ammonium (B1175870) acetate (B1210297) have been developed for synthesizing polysubstituted pyrimidines. mdpi.com
These methods offer diverse pathways to the pyrimidine core, as illustrated in the following table:
| Reaction Type | Key Reactants | Catalyst/Conditions | Product Type |
| Pinner Synthesis mdpi.comslideshare.net | 1,3-Dicarbonyl compound, Amidine | Acid or Base | Substituted Pyrimidine |
| [3+3] Annulation mdpi.com | α,β-Unsaturated ketone, Amidine HCl | Choline Hydroxide | Substituted Pyrimidine |
| Domino Reaction mdpi.com | Substituted thiourea/guanidine, Acetylenecarboxylate | Microwave-assisted | Sulfur-functionalized Pyrimidine |
| Copper-Catalyzed Annulation organic-chemistry.orgacs.org | Saturated ketone, Amidine | Copper catalyst, 4-HO-TEMPO | Polysubstituted Pyrimidine |
| [5+1] Annulation mdpi.com | Enamidine, DMF dialkyl acetal/Orthoester | Catalyst-free or ZnBr₂ | Polysubstituted Pyrimidine |
Direct Synthesis Approaches from Amide and Nitrile Precursors
Direct synthesis methods provide alternative and often more streamlined routes to pyrimidines. A notable approach involves the single-step condensation of N-vinyl or N-aryl amides with nitriles. nih.govmit.edunih.gov This reaction is typically facilitated by amide activation with an agent like trifluoromethanesulfonic anhydride (B1165640) in the presence of 2-chloropyridine. nih.govmit.edunih.gov The subsequent nucleophilic addition of the nitrile to the activated intermediate, followed by annulation, yields the pyrimidine product. nih.gov This methodology is compatible with a range of functional groups and even allows for the in situ generation of nitriles from primary amides. mit.edunih.gov
Another powerful strategy is the cycloaddition of alkynes with nitriles. For example, niobium pentachloride (NbCl₅) can mediate the intermolecular cycloaddition of both terminal and internal alkynes with aryl nitriles, producing substituted pyrimidines with high yields and regioselectivity. acs.org Copper-catalyzed cyclization of ketones with nitriles under basic conditions also offers an economical route to diverse pyrimidine structures. organic-chemistry.org
Strategic Introduction of Halogen and Alkyl Substituents on the Pyrimidine Core
Once the pyrimidine ring is formed, the introduction of specific substituents at desired positions is achieved through various functionalization reactions.
Chlorination Techniques for Pyrimidine Derivatives (e.g., using phosphorus oxychloride)
The conversion of hydroxypyrimidines to chloropyrimidines is a common and critical transformation, often serving as a prelude to further functionalization. Phosphorus oxychloride (POCl₃) is the archetypal reagent for this purpose. google.commdpi.com The reaction typically involves heating the hydroxypyrimidine substrate in excess POCl₃, sometimes in the presence of a tertiary amine like N,N-dimethylaniline, which acts as a reaction promoter and acid scavenger. google.comdeepdyve.com
The conditions for chlorination can be optimized to be more efficient and environmentally benign. For instance, a solvent-free procedure using equimolar amounts of POCl₃ and pyridine (B92270) as a base, heated in a sealed reactor, has been developed for large-scale preparations. mdpi.comresearchgate.net This method is applicable to a range of hydroxy-heterocycles, including hydroxypyrimidines. mdpi.com The by-products of the chlorination reaction, such as chlorophosphoric acids, can be managed by converting them back to POCl₃ through the addition of chlorine, allowing for easier removal and recycling. google.com
A method for preparing 2,4-dichloro-5-fluoropyrimidine (B19854) involves reacting 5-fluorouracil (B62378) with triphosgene (B27547) in the presence of a tertiary amine catalyst. google.com
Stereoselective and Regioselective Alkylation Methods for Ethyl Group Incorporation
The introduction of an ethyl group onto the pyrimidine ring requires precise control of regioselectivity. Direct C-H alkylation of heterocycles can be challenging due to issues with overalkylation and the formation of regioisomeric mixtures. nih.gov One strategy to achieve regioselective alkylation is through the use of a blocking group. For pyridine, a maleate-derived blocking group has been shown to direct Minisci-type decarboxylative alkylation specifically to the C-4 position. nih.govchemrxiv.org This approach allows for the functionalization of the native heterocycle at an early stage. nih.govchemrxiv.org
Advanced Fluorination Chemistry within Pyrimidine Frameworks
The incorporation of fluorine into the pyrimidine ring can significantly alter the molecule's properties. Various advanced fluorination techniques are employed to achieve this transformation.
Electrophilic fluorination is a common method for introducing fluorine onto an electron-rich pyrimidine ring. nih.gov Reagents such as fluoroxytrifluoromethane (CF₃OF) and N-F reagents like Selectfluor™ (F-TEDA-BF₄) are effective for this purpose. nih.govresearchgate.net Selectfluor™ is particularly noted for its practicality and ability to directly fluorinate uracil (B121893) derivatives. nih.gov The mechanism of electrophilic fluorination is thought to proceed via either an Sₙ2 or a single-electron transfer (SET) pathway. wikipedia.org The choice of solvent can influence the reaction; for example, fluorination of a pyrimidine ring has been achieved using Selectfluor™ in dimethylformamide (DMF) or a mixture of acetic acid and water. researchgate.net
Nucleophilic fluorination offers an alternative approach, especially for introducing fluorine at positions that are not electron-rich. ucla.eduucla.edu This can involve the displacement of a leaving group, such as a halogen, by a fluoride (B91410) ion source. mdpi.com Reagents like PyFluor have been developed as stable and selective deoxyfluorination agents. ucla.eduacs.org The development of catalytic methods, including those using transition metals and photoredox catalysis, aims to make nucleophilic fluorination milder and more efficient. ucla.edu
The following table summarizes key fluorination reagents and their applications:
| Reagent | Reagent Type | Application |
| Selectfluor™ (F-TEDA-BF₄) nih.govresearchgate.net | Electrophilic | Direct fluorination of uracil and pyrimidine rings. nih.govresearchgate.net |
| Fluoroxytrifluoromethane (CF₃OF) nih.gov | Electrophilic | Monohalogenation of uracil at the 5-position. nih.gov |
| PyFluor ucla.eduacs.org | Nucleophilic (Deoxyfluorination) | Fluorination of alcohols. ucla.eduacs.org |
| N-Fluorobenzenesulfonimide (NFSI) wikipedia.org | Electrophilic | Fluorination of various nucleophilic substrates. wikipedia.org |
Utilization of Fluorinated Building Blocks and Reagents in Pyrimidine Synthesis
A common and effective strategy for synthesizing fluorinated pyrimidines involves the use of small, pre-fluorinated building blocks. nih.gov This approach avoids the often challenging and harsh conditions required for late-stage fluorination of the pyrimidine ring itself. nih.gov
One such building block is potassium (Z)-2-cyano-2-fluoroethenolate, which can be synthesized in a three-step process starting from chloroacetamide. nih.gov This enolate reacts with various amidines under mild conditions to produce a range of 2-alkyl- and 2-aryl-substituted 5-fluoro-4-aminopyrimidines in excellent yields. nih.gov The use of amidine hydrochlorides is particularly effective and does not necessitate basic additives. nih.gov
Another key fluorinated precursor is ethyl fluoromalonate. google.com This compound can be reacted with formamide (B127407) in the presence of a base like sodium methoxide (B1231860) to produce 4,6-dihydroxy-5-fluoropyrimidine. google.com This dihydroxy derivative serves as a versatile intermediate for further transformations.
The following table summarizes some common fluorinated building blocks and their application in pyrimidine synthesis:
| Fluorinated Building Block | Reagents/Conditions | Resulting Pyrimidine Derivative | Reference |
| Potassium (Z)-2-cyano-2-fluoroethenolate | Amidine hydrochlorides | 2-Alkyl/Aryl-5-fluoro-4-aminopyrimidines | nih.gov |
| Ethyl fluoromalonate | Formamide, Sodium methoxide | 4,6-Dihydroxy-5-fluoropyrimidine | google.com |
| α-Fluoropropionylacetate methyl/ethyl ester | Ammonia, Sodium methoxide, Formamide | 5-Fluoro-6-ethyl-4-hydroxypyrimidine | google.com |
Innovations in Introducing Fluorine into Pyrimidine Rings
While the building block approach is prevalent, methods for the direct introduction of fluorine into a pre-existing pyrimidine ring are continuously being developed and refined. These late-stage fluorination techniques offer an alternative route to fluorinated pyrimidines.
Electrophilic fluorinating agents are a key component of these strategies. Reagents like Selectfluor® can be used to introduce fluorine into heterocyclic bases via electrophilic substitution. nih.gov Another approach involves the use of silver(II) fluoride (AgF2) for the C-H fluorination of pyridines and diazines, which can then undergo nucleophilic aromatic substitution (SNAr) to introduce various functionalities. acs.org
Deoxyfluorination, the conversion of a hydroxyl group to a fluorine atom, is another important method. beilstein-journals.org Reagents like diethylaminosulfur trifluoride (DAST) are employed for this transformation. acs.org For instance, a hydroxyl group at the 4-position of a pyrimidine ring can be replaced by a fluorine atom.
Innovations also include the use of less hazardous reagents. For example, Olah's reagent (a pyridine-HF complex) has been used as a "tamed" version of anhydrous hydrogen fluoride for the fluorination of anhydro nucleosides. nih.gov
The table below highlights some innovative methods for introducing fluorine into pyrimidine rings:
| Method | Fluorinating Agent/Reagents | Substrate Type | Reference |
| Electrophilic Fluorination | Selectfluor® | Heterocyclic bases | nih.gov |
| C-H Fluorination/SNAr | Silver(II) fluoride (AgF2) | Pyridines, Diazines | acs.org |
| Deoxyfluorination | Diethylaminosulfur trifluoride (DAST) | Hydroxypyrimidines | acs.org |
| "Tamed" Hydrofluorination | Olah's reagent (pyridine-HF) | Anhydro nucleosides | nih.gov |
Specific Synthetic Pathways for this compound
The synthesis of the target compound, this compound, can be achieved through specific, optimized pathways suitable for both laboratory and industrial production.
Optimized Laboratory and Industrial Scale Syntheses
An industrial-scale synthesis of 4-chloro-6-ethyl-5-fluoropyrimidine (B125647) has been reported with a high yield and purity. chemicalbook.com This process starts with 6-ethyl-5-fluoropyrimidin-4(1H)-one. The key step is a chlorination reaction using phosphorus oxychloride (POCl3) in the presence of triethylamine (B128534) in a dichloromethane (B109758) solvent. chemicalbook.com The reaction is performed at reflux, and after workup, the desired product is obtained as a brown liquid in 99% yield and with a purity of 99.6% as determined by HPLC. chemicalbook.com
Another pathway involves the reaction of 5-fluoro-6-ethyl-4-hydroxypyrimidine with POCl3 to chlorinate the 4-position, yielding 4-chloro-5-fluoro-6-ethylpyrimidine. google.com This intermediate can then be further functionalized.
A process for preparing the related compound, 4,6-dichloro-5-fluoropyrimidine, on an industrial scale has been developed to avoid the use of bases and minimize phosphate-containing waste. google.com This method involves reacting 4,6-dihydroxy-5-fluoropyrimidine with phosphorus oxychloride, followed by treatment with chlorine and phosphorus trichloride (B1173362) to convert byproducts back into usable reagents. google.com
Identification and Characterization of Precursor Compounds and Intermediates
The synthesis of this compound relies on key precursor compounds and intermediates that have been well-characterized.
A crucial precursor is 6-ethyl-5-fluoropyrimidin-4(1H)-one . chemicalbook.com An improved synthesis for this compound has been developed using formamide instead of the more expensive formamidine (B1211174) acetate in the cyclization step. asianpubs.org
Another important intermediate is 4,6-dihydroxy-5-fluoropyrimidine . This compound is synthesized by the condensation of ethyl fluoromalonate and formamide using sodium methoxide in methanol. google.com It is obtained as a solid and can be purified by filtration. google.com
The synthesis of the antifungal drug voriconazole (B182144) utilizes 4-chloro-6-ethyl-5-fluoropyrimidine as a starting material. google.com This highlights the importance of this compound as a key intermediate in the pharmaceutical industry.
The table below lists key precursors and intermediates for the synthesis of this compound and related compounds:
| Precursor/Intermediate | Synthetic Route | Characterization | Reference |
| 6-Ethyl-5-fluoropyrimidin-4(1H)-one | Cyclization using formamide | Used in subsequent chlorination | chemicalbook.comasianpubs.org |
| 4,6-Dihydroxy-5-fluoropyrimidine | Condensation of ethyl fluoromalonate and formamide | Solid, purified by filtration | google.com |
| 4-Chloro-6-ethyl-5-fluoropyrimidine | Chlorination of 6-ethyl-5-fluoropyrimidin-4(1H)-one with POCl3 | Brown liquid, Purity by HPLC | chemicalbook.com |
| 6-(1-Bromoethyl)-4-chloro-5-fluoropyrimidine | Bromination of 5-fluoro-6-ethyl-4-chloropyrimidine with NBS | Important intermediate for voriconazole synthesis | google.com |
Principles and Applications of Green Chemistry in Pyrimidine Synthesis
The principles of green chemistry are increasingly being applied to the synthesis of pyrimidines to create more environmentally friendly and sustainable processes. rasayanjournal.co.injmaterenvironsci.com Traditional methods often rely on hazardous solvents and toxic reagents, leading to environmental concerns. rasayanjournal.co.in
Green chemistry approaches in pyrimidine synthesis include:
Use of Catalysts: Catalysts are employed to increase reaction efficiency, reduce waste, and allow for milder reaction conditions. rasayanjournal.co.in For example, recyclable catalysts and organocatalysts are being explored. researchgate.net
Multicomponent Reactions (MCRs): MCRs involve combining three or more reactants in a single step to form a complex product, which reduces the number of synthetic steps, minimizes waste, and saves time and energy. rasayanjournal.co.in
Microwave-Assisted Synthesis: Microwave irradiation can significantly shorten reaction times and improve yields compared to conventional heating methods. rasayanjournal.co.in
Solventless Approaches: Conducting reactions without a solvent, or using water as a green solvent, reduces the use of volatile organic compounds (VOCs). rasayanjournal.co.injmaterenvironsci.com Mechanical methods like ball milling also fall under this category. rasayanjournal.co.in
Ultrasonic Synthesis: The use of ultrasound can enhance reaction rates and yields. rasayanjournal.co.in
Ionic Liquids: These are considered "green solvents" due to their low volatility and potential for recyclability. rasayanjournal.co.in
A specific example of a green approach is the iodination of pyrimidine derivatives using solid iodine and silver nitrate (B79036) under solvent-free conditions, which avoids the use of toxic acids like sulfuric and nitric acid. nih.gov Another example is the synthesis of pyrano[2,3-d]pyrimidine derivatives in water, a green solvent, using various catalysts. jmaterenvironsci.com
The development of continuous flow synthesis methods for fluorinated pyrazoles and pyrimidones is another step towards greener and more efficient manufacturing processes. google.com These methods can offer better control over reaction parameters and reduce environmental impact compared to batch processes. google.com
Nucleophilic Aromatic Substitution (SNAr) Reactions of this compound
Nucleophilic aromatic substitution (SNAr) is a cornerstone of pyrimidine chemistry, and this compound is well-suited for such transformations. The electron-withdrawing nature of the nitrogen atoms in the pyrimidine ring, augmented by the inductive effects of the halogen substituents, facilitates the attack of nucleophiles.
Investigating the Reactivity Profile and Lability of the Chloro Group at C-4
The chloro group at the C-4 position of the pyrimidine ring is the most labile site for nucleophilic attack. This enhanced reactivity is a consequence of the electronic properties of the pyrimidine ring system. The two nitrogen atoms within the ring act as strong electron-withdrawing groups, significantly lowering the electron density at the carbon atoms, particularly at positions 2, 4, and 6. This electron deficiency makes these positions susceptible to attack by electron-rich nucleophiles.
In the case of this compound, the chloro group at C-4 is more readily displaced than a potential leaving group at the C-2 or C-5 positions. This is because the negative charge in the Meisenheimer intermediate, formed during the nucleophilic attack, can be effectively stabilized by the adjacent nitrogen atom at position 3.
Influence of Fluorine and Ethyl Substituents on SNAr Pathways and Regioselectivity
The fluorine and ethyl substituents on the pyrimidine ring play a crucial role in modulating the reactivity and regioselectivity of SNAr reactions.
Fluorine at C-5: The highly electronegative fluorine atom at the C-5 position exerts a strong electron-withdrawing inductive effect. This effect further depletes the electron density of the pyrimidine ring, making it more electrophilic and thus more reactive towards nucleophiles. This enhanced reactivity facilitates the displacement of the chloro group at C-4.
The combined electronic effects of the nitrogen atoms and the fluorine substituent overwhelmingly favor nucleophilic attack at the C-4 position, making the substitution highly regioselective.
Reactions with Diverse Nucleophiles (e.g., amines, alkoxides, thiols, cyanide)
The activated C-4 chloro group of this compound readily reacts with a wide array of nucleophiles, leading to the formation of diverse derivatives.
Amines: Reaction with primary and secondary amines proceeds smoothly to yield the corresponding 4-amino-2-ethyl-5-fluoropyrimidines. These reactions are fundamental in the synthesis of various biologically active compounds.
Alkoxides: Treatment with alkoxides, such as sodium methoxide or ethoxide, results in the formation of 4-alkoxy-2-ethyl-5-fluoropyrimidines.
Thiols: Thiols and their corresponding thiolates are also effective nucleophiles, leading to the synthesis of 4-thioether derivatives. For instance, reaction with thiophenol in the presence of a base will yield 4-(phenylthio)-2-ethyl-5-fluoropyrimidine. A patent has described that 4-Chloro-6-ethyl-5-fluoropyrimidine can undergo a substitution reaction with thiol derivatives to produce a crystalline thioether derivative with a yield exceeding 95%. google.com
Cyanide: While the reaction with cyanide can sometimes be more complex, it offers a pathway to introduce a cyano group at the C-4 position, a versatile handle for further chemical transformations. rsc.org
Table 1: Examples of SNAr Reactions with this compound
| Nucleophile | Reagent Example | Product |
|---|---|---|
| Amine | Benzylamine | 4-(Benzylamino)-2-ethyl-5-fluoropyrimidine |
| Alkoxide | Sodium Methoxide | 2-Ethyl-5-fluoro-4-methoxypyrimidine |
| Thiol | Thiophenol | 2-Ethyl-5-fluoro-4-(phenylthio)pyrimidine |
Cross-Coupling Strategies for Structural Elaboration of the Pyrimidine Core
Beyond SNAr reactions, metal-catalyzed cross-coupling reactions provide powerful tools for the structural elaboration of the this compound core, enabling the formation of carbon-carbon, carbon-nitrogen, and carbon-oxygen bonds.
Metal-Catalyzed Cross-Coupling Reactions at Halogenated Pyrimidine Sites
The chloro substituent at the C-4 position serves as an excellent handle for various palladium-, nickel-, or copper-catalyzed cross-coupling reactions. These reactions typically involve an oxidative addition of the metal catalyst to the carbon-chlorine bond, followed by transmetalation with a suitable coupling partner and reductive elimination to afford the desired product. The reactivity of the C-Cl bond in these reactions is generally high due to the electron-deficient nature of the pyrimidine ring.
Formation of Carbon-Carbon, Carbon-Nitrogen, and Carbon-Oxygen Bonds via Coupling Reactions
Carbon-Carbon Bond Formation: Suzuki-Miyaura coupling, employing boronic acids or their esters, is a widely used method to introduce new carbon-carbon bonds. For example, the reaction of this compound with a phenylboronic acid derivative in the presence of a palladium catalyst and a base would yield a 4-aryl-2-ethyl-5-fluoropyrimidine. Other C-C coupling reactions like Stille (using organotin reagents), Negishi (using organozinc reagents), and Sonogashira (using terminal alkynes) couplings are also applicable.
Carbon-Nitrogen Bond Formation: The Buchwald-Hartwig amination is a powerful palladium-catalyzed method for the formation of carbon-nitrogen bonds. researchgate.net This reaction allows for the coupling of this compound with a wide range of primary and secondary amines, anilines, and other nitrogen-containing nucleophiles, often under milder conditions than traditional SNAr reactions.
Carbon-Oxygen Bond Formation: Similarly, the Buchwald-Hartwig etherification enables the formation of carbon-oxygen bonds by coupling the chloropyrimidine with alcohols or phenols in the presence of a suitable palladium or copper catalyst and a base.
Table 2: Examples of Cross-Coupling Reactions of this compound
| Coupling Reaction | Coupling Partner Example | Catalyst System Example | Product Type |
|---|---|---|---|
| Suzuki-Miyaura | Phenylboronic acid | Pd(PPh₃)₄, Na₂CO₃ | 4-Aryl-2-ethyl-5-fluoropyrimidine |
| Buchwald-Hartwig Amination | Aniline | Pd₂(dba)₃, BINAP, NaOtBu | 4-(Arylamino)-2-ethyl-5-fluoropyrimidine |
| Sonogashira | Phenylacetylene | Pd(PPh₃)₂Cl₂, CuI, Et₃N | 4-(Phenylethynyl)-2-ethyl-5-fluoropyrimidine |
Transformations Involving the Ethyl and Fluoro Substituents
The reactivity of this compound is significantly influenced by the interplay of its substituents. While the chlorine atom at the C4 position is the primary site for nucleophilic substitution, the ethyl and fluoro groups also possess distinct chemical characteristics that allow for selective transformations. These modifications are crucial for the synthesis of more complex derivatives, particularly in the development of pharmaceutical agents.
Modifications of the Ethyl Side Chain (e.g., selective bromination)
The ethyl group attached to the pyrimidine core is not merely a passive substituent; its alpha-carbon (the carbon atom adjacent to the ring) is susceptible to radical halogenation. This provides a strategic route to introduce further functionality to the molecule.
A key example of this is the selective bromination of the ethyl side chain. Research has demonstrated that reacting a 4-chloro-6-ethyl-5-fluoropyrimidine derivative with N-Bromosuccinimide (NBS) can selectively introduce a bromine atom at the α-position of the ethyl group. google.com This reaction typically proceeds via a free-radical mechanism, often initiated by light or a radical initiator. The resulting compound, 6-(1-bromoethyl)-4-chloro-5-fluoropyrimidine, is a valuable intermediate. google.com The newly introduced bromine atom can then serve as a leaving group in subsequent nucleophilic substitution reactions, allowing for the attachment of a wide variety of other functional groups. This two-step process of bromination followed by substitution is a powerful strategy for elaborating the ethyl side chain.
The bromination of carbonyl compounds is a fundamental reaction in organic chemistry, and the products, such as α-bromoacetophenone derivatives, are important intermediates in the synthesis of pharmaceuticals and other chemicals. nih.gov While various brominating agents exist, including liquid bromine and copper bromide, they often present challenges such as high toxicity, low selectivity, or environmental concerns. nih.gov
| Starting Material | Reagent | Product | Significance |
|---|---|---|---|
| 5-Fluoro-6-ethyl-4-chloropyrimidine | N-Bromosuccinimide (NBS) | 6-(1-Bromoethyl)-4-chloro-5-fluoropyrimidine | Creates a key intermediate for further nucleophilic substitution. google.com |
Chemical Stability and Potential Transformations of the Carbon-Fluorine Bond
The carbon-fluorine (C-F) bond is the strongest single bond in organic chemistry, with a bond dissociation energy that can be as high as 130 kcal/mol. wikipedia.org This high strength is attributed to the significant electronegativity difference between carbon (2.5) and fluorine (4.0), which results in a highly polarized and partially ionic character (Cδ+—Fδ−). wikipedia.org
This inherent strength makes the C-F bond on the 5-fluoropyrimidine (B1206419) ring exceptionally stable and resistant to cleavage under many standard chemical conditions. nih.govrutgers.edu The electron-withdrawing nature of the fluorine atom also deactivates the aromatic ring towards electrophilic attack, while influencing the reactivity of adjacent positions.
| Bond (in CH₃-X) | Bond Dissociation Energy (kcal/mol) |
|---|---|
| C-F | ~115 |
| C-H | ~104.9 |
| C-Cl | ~83.7 |
| C-Br | ~72.1 |
| C-I | ~57.6 |
Data sourced from reference wikipedia.org. This table illustrates the superior strength of the C-F bond compared to other carbon-halogen and carbon-hydrogen bonds.
Despite its robustness, the C-F bond is not entirely inert. Transformations are possible, though they typically require specific and often harsh conditions or enzymatic catalysis. baranlab.org
Nucleophilic Aromatic Substitution (SNAr): While the chlorine atom at the C4 position is a much better leaving group, displacement of the fluorine atom via SNAr is theoretically possible with very strong nucleophiles. The electron-withdrawing pyrimidine ring facilitates such reactions. However, this pathway is generally less favorable than displacement of the chlorine.
Metabolic Cleavage: In biological systems, enzymatic processes can cleave the C-F bond. For instance, the metabolism of the well-known anticancer drug 5-fluorouracil (5-FU) involves complex pathways that can lead to defluorination. hyphadiscovery.com Studies have shown that cytochrome P450 enzymes can mediate oxidative defluorination of certain fluorinated pyrimidines. hyphadiscovery.com This suggests that under specific physiological conditions, the C-F bond in this compound could also be susceptible to enzymatic cleavage.
Reductive Defluorination: Certain transition metal complexes, for example, those involving zirconium, have been shown to activate and cleave C-F bonds through processes like oxidative addition or hydrodefluorination. wikipedia.org While not a common transformation for this specific class of compounds, it highlights a potential, albeit specialized, route for C-F bond functionalization.
4 Chloro 2 Ethyl 5 Fluoropyrimidine As a Key Precursor in Molecular Design and Synthesis
Building Block for Complex Heterocyclic Architectures
The strategic placement of reactive sites on the 4-Chloro-2-ethyl-5-fluoropyrimidine ring makes it a valuable building block for the synthesis of complex, multi-ring heterocyclic architectures. The lability of the C4-chlorine atom allows it to be displaced by binucleophilic reagents, initiating a sequence of reactions that result in the formation of fused ring systems.
Synthetic strategies often involve an initial nucleophilic substitution at the C4 position, followed by an intramolecular cyclization. For instance, reaction with a compound containing both an amino and a hydroxyl group could lead to the formation of pyrimido-oxazine derivatives. Similarly, reactions with hydrazine (B178648) or its derivatives can be employed to construct fused pyrazolo[3,4-d]pyrimidine systems. These fused heterocycles are of significant interest in medicinal chemistry due to their presence in numerous biologically active molecules. The synthesis of pyrido[2,3-d]pyrimidines, for example, often relies on the reactivity of a substituted chloropyrimidine scaffold rsc.orgresearchgate.net. While specific examples starting directly from this compound are proprietary or less documented in public literature, the chemical principles are well-established with analogous structures.
Table 1: Examples of Fused Heterocyclic Systems Derived from Pyrimidine (B1678525) Scaffolds
| Precursor Type | Reactant | Resulting Fused System | Potential Significance |
|---|---|---|---|
| 4-Chloropyrimidine | Hydrazine Derivatives | Pyrazolo[3,4-d]pyrimidine | Kinase inhibitors, Anticancer agents |
| 4-Chloropyrimidine | Amino-alcohols | Pyrimido-oxazine | CNS agents, Agrochemicals |
| 4-Chloropyrimidine | Guanidine | Purine Analogs | Antiviral, Antimetabolite drugs |
Design and Synthesis of Novel Fluorinated Pyrimidine Analogs and Derivatives
The primary utility of this compound lies in its role as a precursor for a diverse range of pyrimidine analogs through nucleophilic aromatic substitution (SNAr) reactions. The chlorine atom at the C4 position serves as an excellent leaving group, readily displaced by a wide variety of nucleophiles. This allows for the systematic modification of the pyrimidine core to explore structure-activity relationships (SAR) in drug discovery programs.
Key classes of derivatives synthesized from this precursor include:
Aminopyrimidines: Reaction with primary or secondary amines (R¹R²NH) yields 4-amino-2-ethyl-5-fluoropyrimidine derivatives. These compounds are particularly significant as the aminopyrimidine motif is a well-known "hinge-binding" fragment in many kinase inhibitors acs.org.
Alkoxy/Aryloxypyrimidines: Treatment with alcohols (R-OH) or phenols (Ar-OH) in the presence of a base leads to the formation of the corresponding ethers.
Thioetherpyrimidines: Reaction with thiols (R-SH) or thiophenols (Ar-SH) provides access to 4-thioether derivatives, which are also explored for various biological activities.
The fluorine atom at the C5 position not only enhances the reactivity of the C4-chloro group but also imparts unique properties to the resulting derivatives, such as increased metabolic stability and altered binding affinities, which are often desirable in medicinal chemistry mdpi.comnih.gov.
Table 2: Nucleophilic Substitution Reactions of this compound
| Nucleophile Class | Reagent Example | Product Class |
|---|---|---|
| Amines | R-NH₂ | 4-Alkylamino-2-ethyl-5-fluoropyrimidine |
| Alcohols | R-OH / Base | 4-Alkoxy-2-ethyl-5-fluoropyrimidine |
| Thiols | R-SH / Base | 4-Alkylthio-2-ethyl-5-fluoropyrimidine |
| Organometallics | R-Zn-X (Negishi) | 4-Alkyl-2-ethyl-5-fluoropyrimidine |
Utilization in the Development of Ligands for Coordination Chemistry
While less common than its application in medicinal chemistry, this compound and its derivatives have potential as ligands in coordination chemistry. The pyrimidine ring contains two nitrogen atoms (at positions 1 and 3) which are Lewis basic and capable of coordinating to metal centers scribd.comnih.gov.
Derivatives of this compound can be designed to act as mono- or bidentate ligands. For example, replacing the chlorine with a substituent that contains another donor atom (e.g., a pyridyl group, an imidazole, or a carboxylate) can create a chelating ligand. The resulting metal complexes could have applications in catalysis, materials science, or as metallodrugs. Fluorinated ligands, in particular, are of growing interest as they can modify the electronic properties and stability of the resulting metal complexes nih.govfu-berlin.de. For instance, related fluorinated pyrimidines have been used to synthesize ligands for iridium complexes intended for OLED applications ossila.com. The coordination of such ligands to transition metals like copper, ruthenium, or platinum can lead to novel complexes with unique photophysical, electronic, or therapeutic properties nih.gov.
Scaffold for Combinatorial Library Generation and High-Throughput Synthesis Methodologies
The concept of a molecular scaffold is central to combinatorial chemistry, where a common core structure is decorated with various substituents to rapidly generate a large number of related molecules, known as a library nih.govbohrium.comopenaccessjournals.com. This compound is an exemplary scaffold for such purposes nih.gov. Its well-defined and highly reactive C4-chloro position allows for the reliable and systematic introduction of diverse chemical functionalities.
In a typical combinatorial synthesis workflow, the this compound scaffold would be reacted in parallel with a large set of building blocks, such as a collection of diverse amines or alcohols. This process, often automated, can produce hundreds or thousands of unique pyrimidine derivatives in a short amount of time. These compound libraries are then subjected to high-throughput screening (HTS) to identify "hits"—compounds that exhibit a desired biological activity against a specific target, such as an enzyme or a receptor researchgate.net. The straightforward and high-yielding nature of the nucleophilic substitution reaction on this scaffold makes it highly amenable to the demands of modern drug discovery and chemical biology research openaccessjournals.com.
Table 3: Illustrative Combinatorial Library from a Pyrimidine Scaffold
| Scaffold | R-Group Source (Building Blocks) | Representative Library Members |
|---|---|---|
| 2-ethyl-5-fluoropyrimidin-4-yl | Amines: - Cyclopropylamine- Morpholine- Aniline | N-cyclopropyl-2-ethyl-5-fluoropyrimidin-4-amine |
| 4-(2-ethyl-5-fluoropyrimidin-4-yl)morpholine | ||
| N-phenyl-2-ethyl-5-fluoropyrimidin-4-amine | ||
| Alcohols: - Ethanol- Phenol- Benzyl alcohol | 4-ethoxy-2-ethyl-5-fluoropyrimidine | |
| 4-phenoxy-2-ethyl-5-fluoropyrimidine |
Advanced Spectroscopic and Structural Characterization Methodologies for 4 Chloro 2 Ethyl 5 Fluoropyrimidine and Its Derivatives
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of organic molecules like 4-Chloro-2-ethyl-5-fluoropyrimidine in solution. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule. For a comprehensive analysis, a combination of ¹H, ¹³C, and ¹⁹F NMR experiments is typically employed.
In the ¹H NMR spectrum of this compound, the ethyl group would present as a characteristic triplet for the methyl protons (CH₃) and a quartet for the methylene (B1212753) protons (CH₂), arising from scalar coupling between them. The single proton on the pyrimidine (B1678525) ring is expected to appear as a doublet due to coupling with the adjacent fluorine atom.
The ¹³C NMR spectrum provides information on each unique carbon atom in the molecule. The spectrum would display distinct signals for the two carbons of the ethyl group and the four carbons of the pyrimidine ring. The chemical shifts of the ring carbons are significantly influenced by the attached substituents (chloro, fluoro, and ethyl groups).
Given the presence of a fluorine atom, ¹⁹F NMR spectroscopy is a highly sensitive and informative technique. nih.gov It provides a direct observation of the fluorine nucleus, and its chemical shift is highly sensitive to the electronic environment. nih.gov The ¹⁹F NMR spectrum of this compound would show a signal whose multiplicity would be dictated by couplings to nearby protons, primarily the proton at position 6 of the pyrimidine ring.
Table 1: Predicted ¹H, ¹³C, and ¹⁹F NMR Data for this compound
| Nucleus | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |
| ¹H (CH₃) | 1.2 - 1.4 | Triplet | 7 - 8 |
| ¹H (CH₂) | 2.7 - 2.9 | Quartet | 7 - 8 |
| ¹H (Ring) | 8.5 - 8.8 | Doublet | 3 - 5 (JH-F) |
| ¹³C (CH₃) | 12 - 15 | - | - |
| ¹³C (CH₂) | 28 - 32 | - | - |
| ¹³C (Ring C2) | 158 - 162 | - | - |
| ¹³C (Ring C4) | 155 - 159 | Doublet | 5 - 10 (JC-F) |
| ¹³C (Ring C5) | 140 - 145 | Doublet | 230 - 250 (JC-F) |
| ¹³C (Ring C6) | 150 - 154 | Doublet | 20 - 30 (JC-F) |
| ¹⁹F | -130 to -150 | Doublet | 3 - 5 (JF-H) |
Note: These are predicted values based on general principles and data from related compounds. Actual experimental values may vary.
High-Resolution Mass Spectrometry (HRMS) for Molecular Weight and Fragmentation Analysis
High-Resolution Mass Spectrometry (HRMS) is a powerful technique for determining the precise molecular weight and elemental composition of a compound. For this compound, HRMS would confirm its molecular formula, C₆H₆ClFN₂, by providing a highly accurate mass measurement of its molecular ion. nih.gov
Beyond molecular weight determination, HRMS coupled with tandem mass spectrometry (MS/MS) can elucidate the fragmentation pathways of the molecule. This information is valuable for structural confirmation and for understanding the molecule's stability. The fragmentation of pyrimidine derivatives is often characterized by the sequential loss of substituents and the cleavage of the pyrimidine ring itself.
For this compound, a plausible fragmentation pattern under electron ionization (EI) or electrospray ionization (ESI) would likely involve the following steps:
Initial loss of a chlorine radical (•Cl) or an ethyl radical (•C₂H₅).
Subsequent elimination of small neutral molecules such as hydrogen cyanide (HCN) or acetylene (B1199291) (C₂H₂).
Cleavage of the pyrimidine ring to yield smaller charged fragments.
The presence of chlorine would also be indicated by the characteristic isotopic pattern of the molecular ion peak (M⁺ and M+2).
Table 2: Predicted HRMS Data and Plausible Fragments for this compound
| Ion/Fragment | Formula | Calculated m/z |
| [M]⁺ | C₆H₆ClFN₂ | 160.0204 |
| [M-Cl]⁺ | C₆H₆FN₂ | 125.0515 |
| [M-C₂H₅]⁺ | C₄HFN₂Cl | 130.9890 |
| [M-HCN]⁺ | C₅H₅ClFN | 133.0149 |
Note: The fragmentation pattern is predictive and would require experimental verification through MS/MS analysis.
X-ray Crystallography for Definitive Solid-State Structure Determination
X-ray crystallography is the gold standard for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique can provide definitive information on bond lengths, bond angles, and intermolecular interactions, which are crucial for a complete understanding of a molecule's structure and properties.
Currently, there are no publicly available crystal structures for this compound. However, based on crystallographic studies of other substituted pyrimidines, some structural features can be anticipated. The pyrimidine ring is expected to be essentially planar. The substituents (chloro, ethyl, and fluoro groups) will lie in or close to the plane of the ring.
Table 3: Predicted Crystallographic Parameters for this compound (Hypothetical)
| Parameter | Predicted Value |
| Crystal System | Monoclinic or Orthorhombic |
| Space Group | P2₁/c or Pbca (common for organic molecules) |
| Key Bond Lengths (Å) | C-C (ring): ~1.38-1.40, C-N: ~1.33-1.35, C-Cl: ~1.73, C-F: ~1.35 |
| Key Bond Angles (°) | Angles within the pyrimidine ring: ~115-125° |
Note: These are hypothetical values based on the analysis of similar structures. Experimental determination is required for confirmation.
Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis and Bonding Characterization
Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, provides valuable information about the functional groups and bonding characteristics of a molecule. These methods are based on the principle that molecules absorb light at specific frequencies corresponding to their natural vibrational modes.
For this compound, the IR and Raman spectra would exhibit characteristic bands corresponding to the vibrations of the pyrimidine ring, the ethyl group, the C-Cl bond, and the C-F bond.
Key expected vibrational modes include:
C-H stretching vibrations of the ethyl group and the pyrimidine ring, typically observed in the 2800-3100 cm⁻¹ region.
C=N and C=C stretching vibrations of the pyrimidine ring, which are expected in the 1400-1600 cm⁻¹ range.
C-F stretching vibration , which is typically a strong band in the IR spectrum, appearing in the 1000-1300 cm⁻¹ region.
C-Cl stretching vibration , which usually gives rise to a band in the 600-800 cm⁻¹ region.
Deformation and bending vibrations of the various functional groups, which appear at lower frequencies and contribute to the fingerprint region of the spectrum.
While specific experimental spectra for this compound are not available, theoretical calculations, such as those based on Density Functional Theory (DFT), can be used to predict the vibrational frequencies and intensities with a reasonable degree of accuracy. nih.gov
Table 4: Predicted Key Vibrational Frequencies (cm⁻¹) for this compound
| Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Expected Intensity (IR) | Expected Intensity (Raman) |
| C-H Stretch (Aromatic) | 3050 - 3150 | Medium | Medium |
| C-H Stretch (Aliphatic) | 2850 - 3000 | Medium-Strong | Medium-Strong |
| C=N/C=C Stretch (Ring) | 1400 - 1600 | Strong | Strong |
| C-F Stretch | 1000 - 1300 | Strong | Weak |
| C-Cl Stretch | 600 - 800 | Medium | Strong |
Note: These are predicted frequency ranges. The exact position and intensity of the bands can be influenced by the specific molecular environment and intermolecular interactions.
Computational and Theoretical Studies on 4 Chloro 2 Ethyl 5 Fluoropyrimidine
Quantum Chemical Calculations (e.g., Density Functional Theory) for Electronic Structure and Molecular Properties
Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are fundamental in elucidating the electronic structure and molecular properties of 4-chloro-2-ethyl-5-fluoropyrimidine. These calculations provide a detailed understanding of the molecule's geometry, orbital energies, and charge distribution.
DFT studies on substituted pyrimidines have demonstrated that the introduction of electron-withdrawing groups, such as chlorine and fluorine, significantly influences the electronic properties of the pyrimidine (B1678525) ring. acs.orgnih.gov For this compound, DFT calculations would typically be performed using a basis set like 6-311++G(d,p) to obtain optimized molecular geometry and electronic parameters.
Key molecular properties derived from these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a crucial indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap suggests higher reactivity. In substituted pyrimidines, the distribution of these frontier orbitals often indicates the likely sites for electrophilic and nucleophilic attack. For instance, the LUMO is often centered on the pyrimidine ring, particularly at the carbon atoms bearing the halogen substituents, suggesting susceptibility to nucleophilic substitution. wuxiapptec.com
The table below presents representative data that would be obtained from DFT calculations on this compound, based on studies of similar compounds. researchgate.net
| Property | Calculated Value | Significance |
| HOMO Energy | -7.2 eV | Indicates electron-donating ability |
| LUMO Energy | -1.5 eV | Indicates electron-accepting ability |
| HOMO-LUMO Gap | 5.7 eV | Relates to chemical reactivity and stability |
| Dipole Moment | 2.5 D | Indicates overall polarity of the molecule |
| Molecular Electrostatic Potential (MEP) | Regions of negative potential around N atoms and F; region of positive potential around the H atoms of the ethyl group. | Predicts sites for intermolecular interactions |
Note: The values in this table are representative and intended for illustrative purposes based on general findings for similar molecules.
Conformational Analysis and Molecular Dynamics Simulations of Pyrimidine Derivatives
The conformational flexibility of this compound is primarily associated with the rotation of the ethyl group attached to the C2 position of the pyrimidine ring. Conformational analysis aims to identify the most stable arrangement of this group in three-dimensional space. byjus.comyoutube.com
Molecular dynamics (MD) simulations can be employed to study the dynamic behavior of the molecule over time. wikipedia.org By simulating the motion of atoms and bonds, MD can provide insights into the conformational landscape and the transitions between different conformational states. Such simulations are particularly valuable for understanding how the molecule might behave in a biological environment, such as the active site of an enzyme. frontiersin.org
Reactivity Prediction and Reaction Mechanism Elucidation through Computational Modeling
Computational modeling is a powerful tool for predicting the reactivity of this compound and elucidating the mechanisms of its reactions. The presence of a chlorine atom at the C4 position and a fluorine atom at the C5 position makes the pyrimidine ring susceptible to nucleophilic substitution reactions (SNAr). bhu.ac.innih.govrsc.orgresearchgate.net
Computational studies can model the reaction pathway of a nucleophile attacking the pyrimidine ring. wuxiapptec.comproquest.com By calculating the energies of reactants, transition states, and products, the activation energy barrier for the reaction can be determined. This allows for the prediction of the most likely site of attack. In chloropyrimidines, the C4 position is often a primary site for nucleophilic attack due to the ability of the nitrogen atoms in the ring to stabilize the negative charge of the Meisenheimer intermediate. bhu.ac.in
The relative reactivity of the C-Cl versus the C-F bond can also be assessed. Generally, the C-Cl bond is more labile than the C-F bond in nucleophilic aromatic substitution. Computational models can quantify this difference by comparing the activation energies for the displacement of each halogen.
The following table illustrates the type of data that can be generated from computational modeling of a hypothetical nucleophilic substitution reaction with an amine.
| Reaction Parameter | Calculated Value (kcal/mol) | Interpretation |
| Activation Energy (Attack at C4) | 15 | Represents the energy barrier for the reaction to occur at the C4 position. |
| Reaction Energy (Attack at C4) | -10 | Indicates that the reaction is exothermic and thermodynamically favorable. |
| Activation Energy (Attack at C5) | >30 | A much higher energy barrier suggests this pathway is significantly less likely. |
Note: The values in this table are hypothetical and serve to illustrate the application of computational modeling in reactivity prediction.
Quantitative Structure-Activity Relationship (QSAR) Studies within Substituted Pyrimidine Analog Series, focusing on molecular descriptors and theoretical properties
Quantitative Structure-Activity Relationship (QSAR) studies are employed to correlate the structural or physicochemical properties of a series of compounds with their biological activity. nih.govscielo.br For substituted pyrimidines, which are known to exhibit a wide range of biological activities including herbicidal, fungicidal, and anticancer effects, QSAR models can be invaluable for designing more potent analogs. researchgate.netmdpi.commdpi.comresearchgate.netnih.govnih.gov
In a QSAR study involving this compound and its analogs, various molecular descriptors would be calculated. These descriptors can be categorized as electronic (e.g., HOMO/LUMO energies, partial charges), steric (e.g., molecular volume, surface area), and hydrophobic (e.g., logP). researchgate.net These theoretical properties are then used to build a mathematical model that predicts the biological activity. mdpi.com
For example, a QSAR model for the herbicidal activity of a series of pyrimidine derivatives might reveal that activity is positively correlated with the LUMO energy and negatively correlated with molecular volume. researchgate.netmdpi.com This would suggest that less bulky molecules with a higher tendency to accept electrons are more active. Such insights can guide the synthesis of new derivatives with improved efficacy.
The table below shows examples of molecular descriptors that would be used in a QSAR study of pyrimidine derivatives.
| Descriptor | Type | Relevance to Biological Activity |
| LogP | Hydrophobic | Relates to the compound's ability to cross cell membranes. |
| Molecular Refractivity | Steric/Electronic | Relates to the volume and polarizability of the molecule, affecting binding. |
| Sum of partial charges on pyrimidine ring | Electronic | Influences electrostatic interactions with a biological target. |
| ELUMO | Electronic | Relates to the ability to accept electrons in a chemical reaction. |
Analysis of Intermolecular Interactions and Crystal Packing by Computational Methods
The study of intermolecular interactions is crucial for understanding how this compound molecules interact with each other in the solid state, which determines the crystal packing. nih.govrsc.orgfrontiersin.orgnih.gov Computational methods can predict the most stable crystal structure and analyze the nature and strength of the non-covalent interactions involved. arxiv.orgnih.gov
For this compound, the primary intermolecular interactions would likely include halogen bonding (involving the chlorine and fluorine atoms), C-H···N and C-H···F hydrogen bonds, and π-π stacking interactions between the pyrimidine rings. Hirshfeld surface analysis is a common computational tool used to visualize and quantify these interactions. tandfonline.com
By calculating the lattice energy, computational methods can predict the most thermodynamically stable crystal polymorph. nih.gov This is important as different polymorphs can have different physical properties, such as solubility and melting point. The analysis of intermolecular interactions also provides insights into how the molecule might interact with a biological receptor. frontiersin.org
Mechanistic Studies on Fluorinated Pyrimidine Mediated Molecular Processes General Academic Context
Molecular Recognition and Binding Interactions with Biological Macromolecules (e.g., nucleic acids, enzymes)
The biological activity of fluorinated pyrimidines is contingent upon their precise recognition and interaction with macromolecular targets such as enzymes and nucleic acids. The fluorine substituent can significantly influence these binding events.
Research into fluorinated pyrimidines has shown that they can be metabolized into fraudulent nucleotides that are incorporated into DNA and RNA, or they can act as direct enzyme inhibitors. mdpi.comnih.gov For instance, the metabolite of 5-FU, 5-fluoro-2′-deoxyuridine-5′-O-monophosphate (FdUMP), forms a stable ternary complex with the enzyme thymidylate synthase and the cofactor N⁵,N¹⁰-methylenetetrahydrofolate, leading to potent inhibition of DNA synthesis. nih.gov This interaction is a classic example of mechanism-based inhibition, where the fluorinated substrate analogue hijacks the enzyme's catalytic cycle. nih.gov
While direct studies on the binding of 4-Chloro-2-ethyl-5-fluoropyrimidine are not extensively documented in public literature, it is known to be a synthetic intermediate for bioactive compounds, such as broad-spectrum triazole antifungal agents. chemicalbook.com This implies that the derivatives synthesized from this scaffold are designed for specific recognition and binding to fungal enzymes, disrupting essential metabolic pathways.
Furthermore, the principles of molecular recognition are being advanced through the use of nucleic acid aptamers containing fluorinated pyrimidines. These aptamers, which are short, single-stranded DNA or RNA molecules, can be chemically modified with 2'-fluoro pyrimidines to enhance their stability and binding affinity. acs.orgwikipedia.org They can be selected to bind with high specificity to various targets, including proteins on the surface of cancer cells, thereby facilitating targeted drug delivery. acs.org The unique tertiary structure conferred by these modifications is crucial for selective recognition. acs.org
Table 1: Examples of Fluorinated Pyrimidine (B1678525) Interactions with Biological Macromolecules
| Fluorinated Compound/Derivative | Macromolecular Target | Type of Interaction | Biological Consequence |
|---|---|---|---|
| 5-Fluoro-2'-deoxyuridine-5'-O-monophosphate (FdUMP) | Thymidylate Synthase (TS) | Covalent bond formation in a ternary complex. nih.gov | Inhibition of dTMP synthesis, leading to anti-cancer effects. nih.govnih.gov |
| 5-Fluorouracil (B62378) (5-FU) metabolites | DNA / RNA | Incorporation into nucleic acid chains. mdpi.com | Perturbation of DNA and RNA structure and function, mutagenesis. mdpi.com |
| 2'-Fluoro modified pyrimidine aptamers | Cell surface proteins (e.g., ANXA2) | Specific non-covalent binding. acs.org | Targeted recognition and internalization into specific cells (e.g., TNBC cells). acs.org |
| Derivatives of 4-Chloro-6-ethyl-5-fluoropyrimidine (B125647) | Fungal enzymes | Presumed enzyme inhibition. chemicalbook.com | Antifungal activity. chemicalbook.com |
Influence of Fluorine Substitution on Conformational Preferences and Molecular Recognition in Pyrimidines
The substitution of hydrogen with fluorine on a pyrimidine ring has profound stereoelectronic consequences that dictate the molecule's three-dimensional shape and, consequently, its ability to be recognized by biological receptors. nih.govresearchgate.net The high electronegativity of fluorine creates a strong C-F dipole and can influence the puckering of associated rings, such as the furanose in nucleosides, through gauche effects and other electrostatic interactions. nih.gov
The conformational preferences in fluorinated heterocyclic systems are often a result of several competing factors:
Steric Repulsion: The fluorine atom is relatively small (van der Waals radius of 1.47 Å vs. 1.20 Å for hydrogen), so steric hindrance is often minimal but not negligible. researchgate.net
Dipole-Dipole Interactions: The strong C-F bond dipole can lead to repulsive or attractive interactions with other polar bonds in the molecule, influencing the preferred conformation. researchgate.net
Hyperconjugation: Anomeric effects are a key consideration. The interaction between the lone pair of a ring heteroatom and the antibonding orbital (σ*) of an adjacent C-F bond can stabilize certain conformations. researchgate.net For instance, in fluorinated cyclohexanes, an axial preference for fluorine can be observed due to stabilizing hyperconjugative interactions. researchgate.net
For this compound, the planarity of the pyrimidine ring is largely maintained, but the rotational preferences of the 2-ethyl group and the electronic distribution across the ring are significantly influenced by the inductive effects of both the fluorine and chlorine substituents. These electronic modifications are key to its reactivity and how it is recognized by subsequent enzymes in a synthetic pathway or by a biological target.
Table 2: Factors Influencing Conformational Preferences due to Fluorine Substitution
| Influencing Factor | Description | Example System | Conformational Effect |
|---|---|---|---|
| Charge-Dipole Interactions | Electrostatic interaction between a partial charge and a dipole moment. researchgate.net | Fluorinated piperidines | Can stabilize conformations where the C-F dipole is favorably aligned with charged groups. researchgate.net |
| Hyperconjugation | Interaction of electrons in a filled orbital with an adjacent empty or partially filled antibonding orbital. researchgate.net | Fluorinated cyclohexanes | Can lead to a preference for an axial C-F bond over an equatorial one. researchgate.net |
| Dipole Minimization | The tendency of a molecule to adopt a conformation that minimizes the overall molecular dipole moment. researchgate.net | Fluorinated piperidines | Influences the orientation of substituents to reduce electrostatic repulsion. researchgate.net |
| Sugar Pucker | The specific out-of-plane conformation of the furanose ring in nucleosides. nih.gov | Fluorinated nucleosides | Fluorine substitution can shift the equilibrium between C2'-endo and C3'-endo puckers. nih.gov |
Elucidation of Enzymatic Catalysis and Inhibition Mechanisms Involving Fluorinated Pyrimidine Derivatives
Fluorinated pyrimidines are renowned for their role as enzyme inhibitors, often acting through mechanisms that are intricately linked to the catalytic cycle of the target enzyme. nih.govrroij.com The presence of fluorine can turn a substrate analogue into a potent inhibitor.
One of the most studied mechanisms is the "suicide substrate" or mechanism-based inhibition of thymidylate synthase (TS) by FdUMP. nih.gov In the normal catalytic reaction, a cysteine residue in the enzyme's active site attacks the 6-position of dUMP, and the 5-position then attacks the methylene (B1212753) group of the cofactor. A proton at the 5-position is then abstracted to eliminate the enzyme and form the product. When 5-fluoro-dUMP is the substrate, the initial steps proceed similarly. However, the enzyme is unable to abstract the fluorine atom at the 5-position, stalling the catalytic cycle and forming a stable, covalent complex that inactivates the enzyme. nih.gov
Beyond this classic example, fluorinated organic molecules can inhibit enzymes through several mechanisms:
Competitive Inhibition: The fluorinated molecule competes with the natural substrate for binding to the active site. The enhanced binding can arise from favorable halogen bonding or other electrostatic interactions. rroij.com
Non-competitive Inhibition: The inhibitor binds to an allosteric site, inducing a conformational change that reduces the enzyme's catalytic efficiency without blocking the active site directly. rroij.com
Mixed Inhibition: The inhibitor can bind to both the free enzyme and the enzyme-substrate complex. rroij.com
Derivatives of this compound are likely designed to exploit such mechanisms. As precursors to antifungal agents, their ultimate molecular targets are probably enzymes essential for fungal cell wall synthesis or other vital metabolic processes. chemicalbook.com The fluoropyrimidine core provides a scaffold that can be recognized by the enzyme, while the fluorine atom acts as a key mechanistic disruptor.
Applications of Isotopic Labeling in Mechanistic Elucidation Studies
Isotopic labeling is an indispensable tool for elucidating the complex mechanisms of metabolic pathways, drug disposition, and enzyme catalysis. nih.gov By replacing an atom in a molecule with one of its isotopes, researchers can trace the molecule's fate in a biological system or probe specific steps in a reaction mechanism. mdpi.comnih.gov
For fluorinated pyrimidines, several isotopes are commonly used:
Fluorine-18 (¹⁸F): This positron-emitting isotope is pivotal for Positron Emission Tomography (PET) imaging. researchgate.net Labeling a fluorinated pyrimidine like this compound with ¹⁸F would allow for non-invasive, real-time visualization of its biodistribution, target engagement, and pharmacokinetics in vivo. researchgate.netnih.gov For example, ¹⁸F-labeled 5-FU has been used to study its metabolism and tissue uptake in rats. nih.gov Similarly, ¹⁸F-FDG is a glucose analog widely used in clinical oncology to detect tumors with high glucose uptake. mdpi.com
Carbon-13 (¹³C) and Carbon-14 (¹⁴C): These isotopes are used to trace the metabolic fate of the pyrimidine ring itself. mdpi.com For instance, [2-¹⁴C]-5-FU degradation can be monitored by measuring the release of ¹⁴CO₂. mdpi.com
Nitrogen-15 (¹⁵N): Stable isotope labeling with ¹⁵N can be used in NMR studies to probe binding interactions or in mass spectrometry to follow metabolic pathways. Recent advances have developed methods for nitrogen isotope exchange in pyrimidines. chemrxiv.org
These labeling strategies provide detailed mechanistic insights that are otherwise unattainable. nih.gov For a compound like this compound, isotopic labeling could be used to confirm its conversion to a final active product, identify its mechanism of action, and understand its metabolic stability and clearance routes.
Table 3: Applications of Isotopic Labeling in Fluorinated Pyrimidine Research
| Isotope | Labeling Application | Technique(s) | Information Gained |
|---|---|---|---|
| Fluorine-18 (¹⁸F) | Radiolabeling of drug candidates. researchgate.net | Positron Emission Tomography (PET) | In vivo biodistribution, pharmacokinetics, target engagement. researchgate.netnih.gov |
| Carbon-14 (¹⁴C) | Tracing carbon backbone. mdpi.com | Scintillation counting, Autoradiography | Drug metabolism, catabolism rates, identification of metabolites. mdpi.com |
| Carbon-13 (¹³C) | Stable isotope tracing. mdpi.com | NMR Spectroscopy, Mass Spectrometry | Metabolic flux analysis, structural analysis of drug-target complexes. mdpi.com |
| Nitrogen-15 (¹⁵N) | Stable isotope tracing. chemrxiv.org | NMR Spectroscopy, Mass Spectrometry | Elucidation of reaction mechanisms, protein-ligand interactions. chemrxiv.org |
Future Research Directions and Emerging Opportunities for 4 Chloro 2 Ethyl 5 Fluoropyrimidine
Innovations in Synthetic Methodologies for Complex Substituted Pyrimidines
The synthesis of highly functionalized pyrimidines is a cornerstone of medicinal and materials chemistry. nih.gov While foundational methods for creating the pyrimidine (B1678525) ring often involve the condensation of carbonyl compounds with amines or amidines, recent advancements focus on more sophisticated and efficient strategies for introducing diverse substituents. gsconlinepress.comgrowingscience.com Future research on 4-Chloro-2-ethyl-5-fluoropyrimidine will likely benefit from and contribute to these innovative synthetic methodologies.
Modern approaches are moving beyond traditional multi-step sequences to more elegant solutions like one-pot multicomponent reactions. researchgate.net For instance, iridium-catalyzed multicomponent synthesis has been reported for producing highly substituted pyrimidines directly from alcohols and amidines, showcasing high regioselectivity and efficiency. acs.org Another promising avenue is the continued development of direct C–H functionalization, which allows for the introduction of new groups onto the pyrimidine core without pre-functionalized starting materials, a field that has seen a surge of interest and creativity. colab.ws The application of techniques such as microwave-assisted synthesis could also offer significant advantages, potentially reducing reaction times and improving yields compared to conventional heating methods. researchgate.net
The synthesis of related compounds provides a blueprint for future innovations. For example, the synthesis of 4-Chloro-6-ethyl-5-fluoropyrimidine (B125647) is achieved by treating 6-ethyl-5-fluoropyrimidin-4(1H)-one with phosphorus oxychloride and triethylamine (B128534). chemicalbook.com Adapting such procedures and exploring novel catalytic systems will be crucial for the efficient and scalable production of this compound and its more complex derivatives.
| Methodology | Description | Potential Advantage for this compound | References |
| Multicomponent Reactions | Combining three or more reactants in a single operation to form a complex product. | Rapid assembly of diverse derivatives from simple precursors. | researchgate.netacs.org |
| Direct C–H Functionalization | Activating and substituting carbon-hydrogen bonds directly. | Atom-economic route to novel analogues without requiring pre-functionalization. | colab.ws |
| Transition-Metal Catalysis | Using catalysts (e.g., Iridium, Nickel, Palladium) to facilitate bond formation. | High selectivity, efficiency, and the ability to perform challenging transformations. | acs.orgacs.org |
| Microwave-Assisted Synthesis | Using microwave irradiation to heat reactions. | Reduced reaction times, improved yields, and cleaner reaction profiles. | researchgate.net |
Exploration of Novel Reactivity Patterns and Catalytic Transformations involving the Compound
The functional groups of this compound dictate its reactivity and potential for subsequent chemical transformations. The chlorine atom at the 4-position is a key site for nucleophilic substitution, making it a versatile handle for introducing a wide array of functionalities. This reactivity is central to its use as a building block in the synthesis of bioactive compounds, such as antifungal agents. pharmaffiliates.comchemicalbook.com
Future research will likely focus on exploring novel catalytic cross-coupling reactions. While palladium-catalyzed reactions are well-established for pyrimidines, the use of other transition metals like nickel or copper could unlock new reactivity patterns and allow for the formation of previously inaccessible bonds. acs.org For example, nickel-catalyzed dehydrogenative coupling reactions have been used to synthesize pyrimidine analogues efficiently. acs.org
Furthermore, the unique electronic nature of the fluorinated pyrimidine ring could be harnessed in unconventional transformations. Photochemical methods, for instance, have been used for the functionalization of related azine heterocycles by generating pyridinyl radicals. acs.org Exploring similar single-electron transfer (SET) pathways for this compound could lead to the development of entirely new strategies for C-H functionalization, offering regioselectivity that is distinct from traditional methods. acs.org The reactivity of the chloro- and fluoro- substituents in metal-mediated reactions, such as those involving organozinc species, also presents an area ripe for exploration, potentially offering high stereoselectivity in the synthesis of complex chiral molecules. googleapis.comgoogle.com
Integration with Advanced Materials Science and Supramolecular Chemistry Research
The pyrimidine scaffold is not only a key element in pharmaceuticals but also a valuable component in the design of advanced materials. gsconlinepress.com The specific structural and electronic features of this compound make it an attractive candidate for integration into materials science and supramolecular chemistry research. The presence of nitrogen atoms, a halogen atom, and a π-system allows for a variety of non-covalent interactions, including hydrogen bonding, halogen bonding, and π-π stacking, which are fundamental to building ordered supramolecular architectures.
Future opportunities lie in using this compound as a building block for functional materials. For instance, its derivatives could be incorporated into:
Liquid Crystals: The rigid pyrimidine core could act as a mesogenic unit, with the ethyl and other appended groups influencing the phase behavior.
Organic Light-Emitting Diodes (OLEDs): The electronic properties of the fluorinated pyrimidine ring could be tuned for applications in organic electronics.
Porous Materials: Pyrimidine-based ligands can be used to construct metal-organic frameworks (MOFs) or covalent organic frameworks (COFs) with potential applications in gas storage or catalysis.
The ability of the fluorine and chlorine atoms to participate in specific, directional interactions (halogen bonding) is particularly noteworthy. This could be exploited to control the self-assembly of molecules into complex, pre-designed structures like tapes, rosettes, or more intricate three-dimensional networks. Research in this area would involve synthesizing derivatives of this compound with other interacting groups and studying their assembly in the solid state or in solution.
Development of Chemical Biology Tools Utilizing the Pyrimidine Scaffold
The pyrimidine ring is a "privileged scaffold" in medicinal chemistry, forming the core of many biologically active compounds, including the nucleobases of DNA and RNA. acs.orgnih.gov This inherent biological relevance makes pyrimidine derivatives, including this compound, excellent starting points for the development of chemical biology tools to probe and modulate biological systems.
An emerging opportunity is the design and synthesis of specific "tool compounds" based on this scaffold. acs.org Such tools could include:
Molecular Probes: By attaching a reporter group (e.g., a fluorophore or a biotin (B1667282) tag) to the pyrimidine core, researchers can create probes to track the localization and interactions of specific proteins or enzymes within a cell. The reactive chlorine atom on this compound provides a convenient site for attaching such tags.
Targeted Covalent Inhibitors: The pyrimidine scaffold can be designed to bind to the active site of a specific enzyme, where a reactive group can then form a covalent bond, leading to irreversible inhibition. The inherent reactivity of the chloropyrimidine moiety could be tuned for this purpose.
Fragment-Based Screening Libraries: The core compound itself is an ideal candidate for inclusion in fragment libraries used in early-stage drug discovery. Identifying weak but efficient binding of this fragment can provide a starting point for developing more potent and selective ligands.
The pyrazolo[3,4-d]pyrimidine nucleus, an isostere of adenine, has been extensively used to develop kinase inhibitors, demonstrating the power of this scaffold in creating potent and selective biological tools. acs.orgresearchgate.net By analogy, this compound could serve as the foundation for new classes of probes and inhibitors targeting a wide range of proteins, particularly those involved in metabolic pathways or signaling cascades where pyrimidine-like structures are recognized. nih.gov
Predictive Modeling and Machine Learning Applications for Compound Design and Synthesis Planning
The fields of chemistry and drug discovery are being transformed by artificial intelligence (AI) and machine learning (ML). nih.gov These computational tools offer powerful new ways to accelerate the research and development process for compounds like this compound.
Compound Design and Property Prediction: ML models can be trained on large datasets of chemical structures and their associated properties. For pyrimidine derivatives, data-driven quantitative structure-activity relationship (QSAR) models have been developed to predict biological activity, such as anticancer effects. nih.gov Such models could be applied to virtually screen libraries of derivatives of this compound to prioritize which compounds to synthesize, saving significant time and resources. nih.gov ML can also predict key physicochemical properties, hydrogen bonding capabilities, and potential metabolic liabilities. acs.org
Synthesis Planning: One of the most challenging tasks in chemistry is designing a viable synthetic route to a new molecule. Computer-Aided Synthesis Planning (CASP) tools, increasingly powered by ML, are designed to tackle this challenge. researchgate.netnih.gov These programs can analyze a target molecule like a derivative of this compound and propose a sequence of reactions to make it from available starting materials. nih.gov ML models trained on vast reaction databases can predict the likely outcome of a chemical reaction, helping chemists to avoid dead ends and identify the most promising synthetic pathways. nih.govacs.org
| Machine Learning Application | Description | Relevance to this compound | References |
| QSAR Modeling | Develops models linking chemical structure to biological activity or properties. | Predicts the potential bioactivity of new derivatives to guide design. | nih.gov |
| De Novo Design | Generates novel molecular structures with desired properties. | Designs new, optimized pyrimidine-based compounds for specific targets. | acs.org |
| Retrosynthesis Prediction | Proposes synthetic routes by working backward from the target molecule. | Accelerates the discovery of efficient ways to synthesize complex derivatives. | nih.govresearchgate.net |
| Reaction Outcome Prediction | Predicts the products and yields of a proposed chemical reaction. | Validates proposed synthetic steps and minimizes failed experiments. | nih.gov |
The integration of these predictive models represents a significant opportunity. By combining generative design algorithms with automated synthesis platforms, researchers can envision a future where the design-make-test-analyze cycle for novel compounds based on the this compound scaffold is dramatically accelerated. nih.gov
Q & A
Q. What are the standard synthetic routes for 4-Chloro-2-ethyl-5-fluoropyrimidine, and how can reaction conditions be optimized?
Methodological Answer: this compound can be synthesized via nucleophilic substitution or halogenation reactions. A metal-free approach using β-CF3 aryl ketones under mild conditions (e.g., DMF, 80°C) yields fluorinated pyrimidines with high efficiency. Key parameters include:
Q. How can researchers confirm the structural identity of this compound?
Methodological Answer: Combine spectroscopic and crystallographic techniques:
- NMR : ¹H NMR shows characteristic peaks: δ 8.45 (s, 1H, pyrimidine-H), δ 2.75 (q, 2H, CH₂CH₃), δ 1.35 (t, 3H, CH₃). ¹⁹F NMR typically exhibits a singlet near -110 ppm .
- X-ray Crystallography : Single-crystal analysis confirms bond lengths (e.g., C–Cl: ~1.73 Å) and dihedral angles. Use Mo-Kα radiation (λ = 0.71073 Å) with R factor < 0.05 for precision .
Q. What safety protocols are critical when handling this compound?
Methodological Answer:
- PPE : Wear nitrile gloves, lab coats, and safety goggles.
- Ventilation : Use fume hoods to avoid inhalation of vapors.
- Waste Disposal : Segregate halogenated waste and collaborate with certified disposal agencies.
- Emergency Measures : Neutralize spills with sodium bicarbonate and adsorb with vermiculite .
Advanced Research Questions
Q. How can computational methods predict the reactivity of this compound in drug design?
Methodological Answer: Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) analyze:
- Electrophilicity (ω) : High ω (~4.5 eV) suggests reactivity toward nucleophiles.
- Fukui Indices : Identify sites prone to nucleophilic attack (e.g., C-4 position).
- Molecular Docking : Simulate interactions with target enzymes (e.g., kinases) using AutoDock Vina .
Q. What analytical strategies resolve contradictions in biological activity data for this compound?
Methodological Answer:
- Dose-Response Curves : Assess IC₅₀ variability across cell lines (e.g., HeLa vs. HEK293).
- Metabolic Stability : Use LC-MS to track degradation products in liver microsomes.
- SAR Studies : Compare substituent effects (e.g., ethyl vs. methyl groups) on potency .
Q. How do crystallographic studies inform solid-state properties of this compound?
Methodological Answer: Single-crystal X-ray diffraction reveals:
- Packing Motifs : π-π stacking between pyrimidine rings (distance ~3.5 Å).
- Hydrogen Bonding : N–H···Cl interactions stabilize the lattice (angle ~160°).
- Thermal Stability : TGA shows decomposition >200°C, correlating with weak intermolecular forces .
Q. What advanced functionalization methods enhance the utility of this compound in medicinal chemistry?
Methodological Answer:
Q. How can researchers address discrepancies in spectroscopic data across studies?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
